

Spectroscopic Characterization of S-(2-Chloropropionyl)-p-mercaptotoluene: A Comprehensive Analytical Guide

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Compound of Interest

Compound Name:	<i>S-(2-Chloropropionyl)-p-mercaptotoluene</i>
CAS No.:	883498-52-0
Cat. No.:	B3163046

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Executive Summary

The structural elucidation of complex synthetic intermediates requires a synergistic approach to spectroscopic analysis. **S-(2-Chloropropionyl)-p-mercaptotoluene** (C₁₀H₁₁ClOS) is a specialized thioester utilized in advanced organic synthesis and pharmaceutical development. Because thioesters and alpha-chloro carbonyls possess unique electronic environments, their spectroscopic signatures deviate from standard aliphatic or oxygen-ester paradigms.

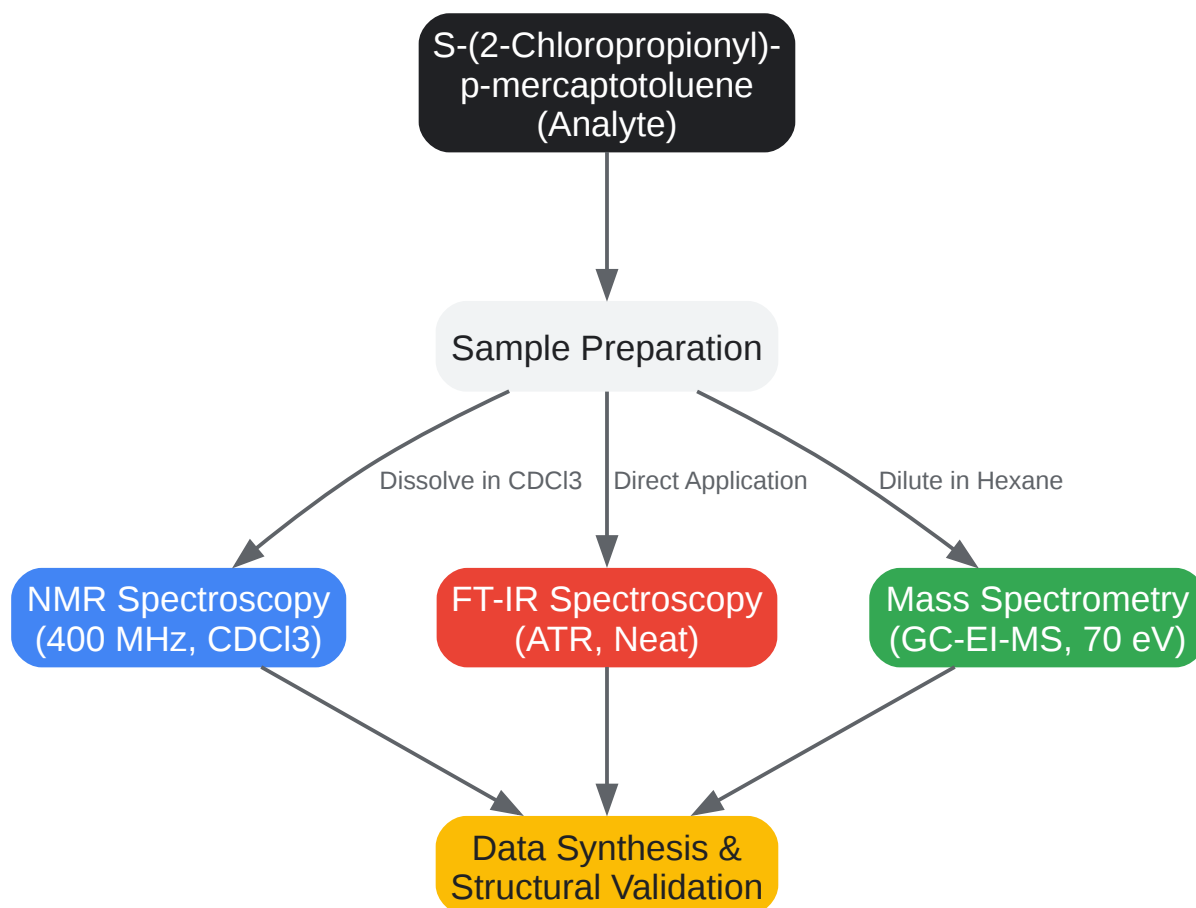
This whitepaper provides an authoritative, step-by-step technical guide to the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for this molecule. By detailing the causality behind experimental choices and spectral shifts, this guide establishes a self-validating framework for researchers to confirm the structural integrity of this compound.

Structural Dynamics & Analytical Workflow

S-(2-Chloropropionyl)-p-mercaptotoluene consists of three distinct chemical domains:

- The p-Tolyl Ring: An electron-rich aromatic system.
- The Thioester Linkage: A bridging motif characterized by poor 3p-2p orbital overlap.
- The 2-Chloropropionyl Group: A chiral, electron-withdrawing aliphatic chain.

To ensure absolute structural verification, an orthogonal analytical workflow must be employed. The integration of these techniques ensures that anomalies in one spectrum (e.g., isobaric overlaps in MS) are resolved by another (e.g., proton integration in NMR).



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Figure 1: Orthogonal analytical workflow for structural validation.

Experimental Methodologies

To achieve high-fidelity data, the following self-validating protocols must be strictly adhered to.

Protocol 1: NMR Sample Preparation and Acquisition

- **Sample Weighing:** Accurately weigh 15–20 mg of the analyte to ensure a sufficient signal-to-noise ratio for ^{13}C acquisition without causing line-broadening from high viscosity.
- **Solvation:** Dissolve in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v Tetramethylsilane (TMS) as the internal reference standard (0.00 ppm).
- **Transfer:** Transfer the homogenous solution into a standard 5 mm NMR tube. Ensure the solvent column height is exactly 4 cm to optimize magnetic field shimming and prevent vortexing artifacts.
- **Acquisition (^1H):** Acquire at 400 MHz using 16 scans, a relaxation delay (D1) of 1.0 s, and a 30° pulse angle.
- **Acquisition (^{13}C):** Acquire at 100 MHz using 1024 scans, a D1 of 2.0 s, and broadband proton decoupling.

Protocol 2: ATR-FTIR Analysis

- **Background Collection:** Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm^{-1} resolution.
- **Sample Application:** Apply 2–3 mg of the neat compound directly onto the crystal. Engage the pressure anvil to ensure intimate contact, which is critical for accurate evanescent wave penetration.
- **Acquisition:** Collect the sample spectrum from 4000 to 400 cm^{-1} (32 scans).
- **Validation:** Verify that the baseline is flat and the maximum absorbance does not exceed 1.2 AU to prevent peak distortion.

Protocol 3: GC-EI-MS Analysis

- Sample Dilution: Prepare a 10 µg/mL solution of the analyte in GC-grade hexane.
- Injection: Inject 1.0 µL into the GC inlet (split ratio 1:50) maintained at 250 °C.
- Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Program the oven from 100 °C to 280 °C at a ramp rate of 15 °C/min.
- Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV, with the ion source at 230 °C.

Spectroscopic Data Analysis & Causality

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The NMR spectra of this molecule are highly diagnostic due to the distinct electronic environments of the protons and carbons.

Causality in Chemical Shifts: The alpha-proton (C2 of the propionyl group) appears as a quartet due to spin-spin coupling with the adjacent methyl group (

Hz). Its extreme downfield shift (~4.60 ppm) is caused by the combined inductive (

) electron-withdrawing effects of the directly attached electronegative chlorine atom and the adjacent thioester carbonyl group. Furthermore, the p-tolyl group presents as an AA'BB' system (appearing as two distinct doublets). The plane of symmetry passing through the methyl and sulfur substituents renders the ortho protons chemically equivalent but magnetically non-equivalent.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (, Hz)	Integration
Propionyl -CH ₃	1.75	Doublet (d)	6.8	3H
Tolyl -CH ₃	2.38	Singlet (s)	-	3H
Propionyl -CH(Cl)-	4.60	Quartet (q)	6.8	1H
Aromatic (ortho to CH ₃)	7.22	Doublet (d)	8.0	2H
Aromatic (ortho to S)	7.32	Doublet (d)	8.0	2H

 Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment	Chemical Shift (ppm)	Carbon Type
Tolyl -CH ₃	21.3	Aliphatic (sp ³)
Propionyl -CH ₃	22.5	Aliphatic (sp ³)
Propionyl -CH(Cl)-	56.0	Aliphatic (sp ³)
Aromatic (ipso to S)	123.5	Quaternary (sp ²)
Aromatic (ortho to CH ₃)	130.1	Methine (sp ²)
Aromatic (ortho to S)	134.5	Methine (sp ²)
Aromatic (ipso to CH ₃)	139.8	Quaternary (sp ²)
Thioester Carbonyl (C=O)	196.5	Carbonyl (sp ²)

Fourier-Transform Infrared Spectroscopy (FT-IR)

Infrared spectroscopy provides immediate validation of the thioester functional group.

Causality in Vibrational Frequencies: A standard oxygen ester exhibits a C=O stretch around 1735 cm^{-1} [1]. However, the C=O stretch of a thioester is significantly lower, typically observed between $1690\text{--}1710\text{ cm}^{-1}$ [2][3][4]. This phenomenon is rooted in molecular orbital theory. Sulfur (3p orbitals) has a larger atomic radius than oxygen (2p orbitals), resulting in poor orbital overlap with the carbonyl carbon's 2p orbital. While this poor overlap reduces the resonance contribution, sulfur is also significantly less electronegative than oxygen. In oxygen esters, the strong inductive withdrawal () of oxygen shortens and strengthens the C=O bond, raising the frequency[1]. In thioesters, the lack of a strong inductive pull leaves the C=O bond inherently weaker, pushing the absorption to a lower wavenumber[3].

Table 3: Expected FT-IR Data (ATR, Neat)

Wavenumber (cm^{-1})	Intensity	Assignment / Functional Group
2980, 2925	Medium	C-H stretch (sp^3 aliphatic)
1695	Strong	C=O stretch (Thioester)
1595, 1490	Medium	C=C stretch (Aromatic ring)
955	Weak	C-S stretch
685	Strong	C-Cl stretch

Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) provides a self-validating system for the molecule's elemental composition, specifically regarding the chlorine isotope pattern.

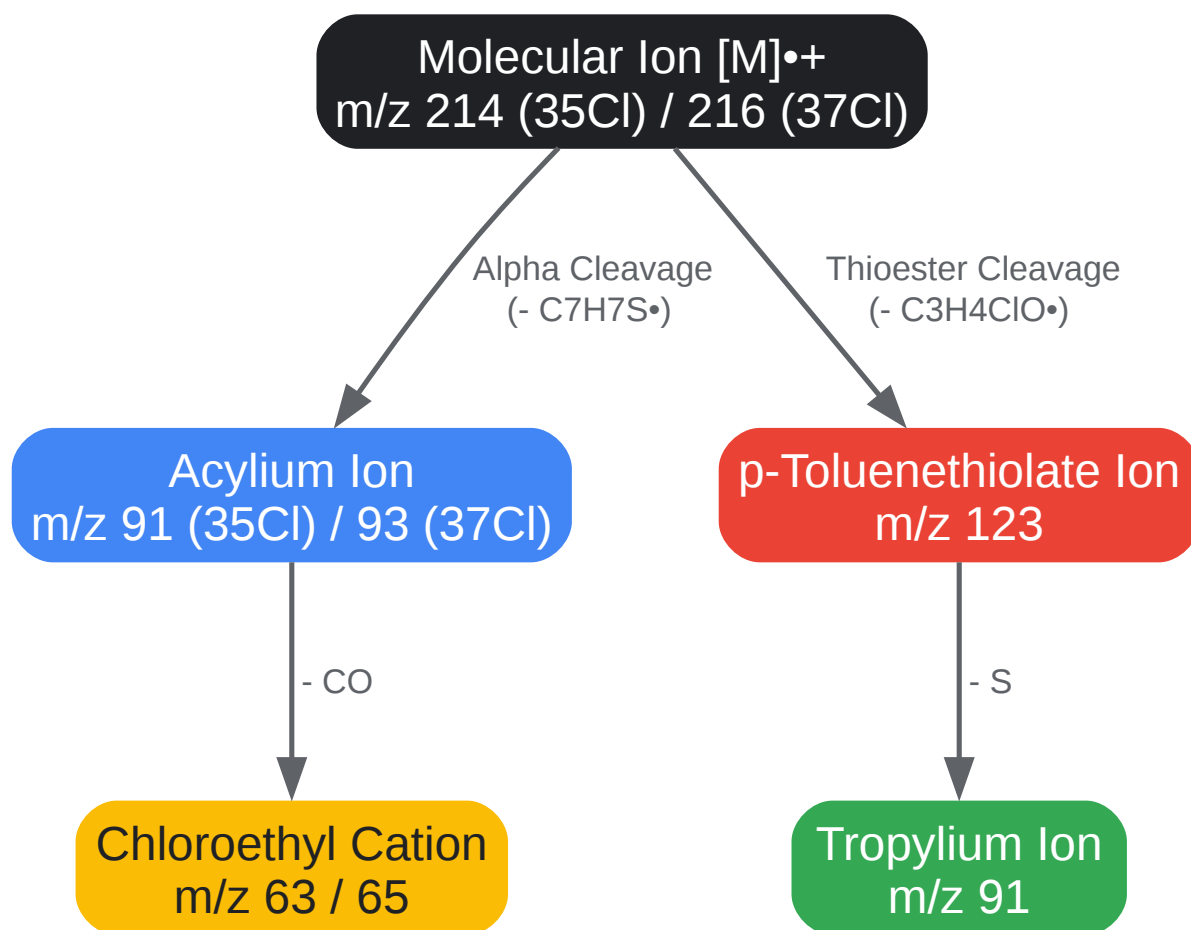
Causality in Fragmentation: The molecular ion

will appear as a doublet at m/z 214 and 216 in a strict 3:1 ratio. This is a self-validating signature dictated by the natural abundance of ^{35}Cl (75.77%) and ^{37}Cl (24.23%).

A fascinating mechanistic feature of this molecule is the isobaric overlap at m/z 91. Alpha cleavage yields an acylium ion

at m/z 91 (for ^{35}Cl). Concurrently, thioester cleavage yields the *p*-toluenethiolate ion, which subsequently loses a sulfur atom to form a highly stable tropylium ion

, also at m/z 91. While low-resolution MS will show a massive base peak at m/z 91 due to this dual contribution, High-Resolution Mass Spectrometry (HRMS) is required to resolve them (Acylium exact mass: 90.995; Tropylium exact mass: 91.055).



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Figure 2: Primary EI-MS fragmentation pathways demonstrating isobaric overlap at m/z 91.

Table 4: Expected EI-MS Fragmentation Data (70 eV)

m/z Value	Relative Abundance	Ion Assignment	Structural Origin
214 / 216	Medium (3:1 ratio)		Intact molecular ion
123	High		p-Toluenethiolate cation
91 / 93	Base Peak (100%)		Acylium ion (alpha cleavage)
91	Base Peak (100%)		Tropylium ion (loss of S from m/z 123)
63 / 65	Low		Chloroethyl cation (loss of CO from acylium)

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